molecular formula C16H16Br2N2O2S B5916952 2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide

2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B5916952
M. Wt: 460.2 g/mol
InChI Key: CNEPYLFZFQJGKE-YBFXNURJSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both brominated aromatic rings and a hydrazide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the brominated aromatic rings, potentially leading to debromination under suitable conditions.

    Substitution: The bromine atoms in the aromatic rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find use in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine atoms may also facilitate halogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide stands out due to its combination of brominated aromatic rings and a hydrazide functional group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2N2O2S/c1-9-6-12(17)7-10(2)16(9)22-8-15(21)20-19-11(3)13-4-5-14(18)23-13/h4-7H,8H2,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEPYLFZFQJGKE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN=C(C)C2=CC=C(S2)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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